molecular formula C18H12F3NOS B2875397 4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 338794-30-2

4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B2875397
CAS RN: 338794-30-2
M. Wt: 347.36
InChI Key: ZFUACVAMKDNHLK-UHFFFAOYSA-N
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Description

The compound “4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide” is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF, resulted in the formation of a related compound in an impressive yield and purity .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of several crop-protection products . Various methods of synthesizing these derivatives have been reported .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Electrochromic Devices

GNF-Pf-141: has potential applications in the development of high-contrast electrochromic devices . These devices change color when an electric charge is applied, which can be used for smart windows, displays, and low-energy consumption screens .

Tyrosinase Inhibition

The compound has shown promise as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to treatments for conditions like hyperpigmentation and melanoma .

Organic Synthesis

GNF-Pf-141: can be used in organic synthesis, particularly in the formation of complex molecules with pharmaceutical applications. Its structure is beneficial in facilitating reactions that lead to high yields of desired products .

Sensing Technology

This compound has applications in sensing technology , particularly in the detection of amines. This is crucial for environmental monitoring, food safety, and medical diagnostics .

Antimalarial Research

GNF-Pf-141: has been studied for its potential as an antimalarial agent. It’s part of a class of compounds that have been effective against drug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide” and similar compounds may have significant potential for future research and application.

properties

IUPAC Name

4-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NOS/c19-18(20,21)14-3-1-4-15(11-14)22-17(23)13-8-6-12(7-9-13)16-5-2-10-24-16/h1-11H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUACVAMKDNHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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